4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound featuring a benzoic acid core with a substituted thiazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrole intermediates, which are then coupled with a benzoic acid derivative. Common reagents include sulfuric acid, various amines, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole and thiazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce alcohols .
Scientific Research Applications
4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities
Mechanism of Action
The mechanism of action for 4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Important in medicinal chemistry for their anticancer and antimicrobial activities.
Pyrrolidine derivatives: Used in drug discovery for their versatility and biological activity.
Uniqueness
4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3S/c1-11-14(24-17(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)16(22)23/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
NECIYLDCXZXSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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